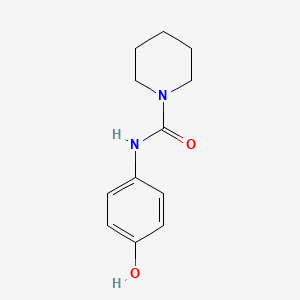

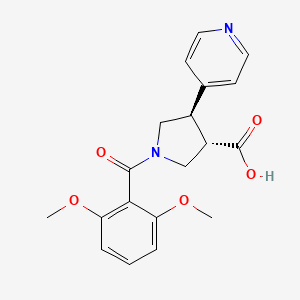

N-(4-hydroxyphenyl)-1-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with substituted benzamide showed significant anti-acetylcholinesterase activity. Introducing bulky moieties and an alkyl or phenyl group at the benzamide nitrogen atom dramatically enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

- The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was reported. It crystallizes in the monoclinic space group with specific lattice parameters, forming H-bonded dimers in the crystal lattice stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).

Chemical Reactions and Properties

- Synthesis of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as transient receptor potential melastatin 8 (TRPM8) channel blockers showed interesting results, particularly for 4-hydroxy derivatives, indicating potential in neuropathic pain models (Chaudhari et al., 2013).

Physical Properties Analysis

- The crystal and molecular structures of various hydroxy derivatives of hydropyridine, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, were determined by X-ray diffraction analysis. These studies provide insight into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

- Synthesis and evaluation of a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for anti-angiogenic and DNA cleavage activities highlighted the potential of these compounds in anticancer therapy, with specific derivatives showing significant activity (Kambappa et al., 2017).

科学的研究の応用

Drug Metabolism and Disposition

A study on the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the compound's extensive biotransformation and elimination primarily via feces. It underlines the significance of understanding the metabolic pathways of such compounds for their effective therapeutic application (Renzulli et al., 2011).

Receptor Binding Studies

Research involving sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in patients with suspected primary breast cancer showcases the utility of piperidine derivatives in visualizing primary tumors, indicating their potential in non-invasive cancer diagnostics (Caveliers et al., 2002).

Pharmacokinetics and Pharmacology

Alfentanil pharmacokinetics in humans demonstrates the compound's metabolism, offering insights into the clinical pharmacology of opioids. This study underscores the relevance of pharmacokinetic profiling in optimizing dosing strategies to enhance therapeutic outcomes (Meuldermans et al., 1988).

Medical Imaging Applications

The use of [11C]WAY-100635 for delineating 5-HT1A receptors in the human brain with PET imaging highlights the applications of piperidine derivatives in studying receptor dynamics in vivo, facilitating research into psychiatric and neurological disorders (Pike et al., 1995).

作用機序

Target of Action

N-(4-hydroxyphenyl)piperidine-1-carboxamide, also known as N-(4-hydroxyphenyl)-1-piperidinecarboxamide, is a complex compound with multiple potential targets. It has been identified as a multi-target ligand of aminergic G protein-coupled receptors (GPCRs) . It has also been suggested to target DNA gyrase, an enzyme involved in DNA replication and transcription .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it forms an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 of the aminergic GPCRs .

Biochemical Pathways

The biochemical pathways affected by N-(4-hydroxyphenyl)piperidine-1-carboxamide are diverse due to its multi-target nature. It can influence the signaling pathways associated with aminergic GPCRs . Additionally, by inhibiting DNA gyrase, it can disrupt DNA replication and transcription, affecting the growth and proliferation of cells .

Result of Action

The molecular and cellular effects of N-(4-hydroxyphenyl)piperidine-1-carboxamide’s action are dependent on its targets. By interacting with aminergic GPCRs, it can modulate neurotransmission . Its inhibition of DNA gyrase can lead to the disruption of DNA replication and transcription, potentially leading to cell death .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-(4-hydroxyphenyl)piperidine-1-carboxamide has been found to interact with DNA gyrase, a type of enzyme . This interaction is significant as it can influence the function of the enzyme and potentially alter the course of biochemical reactions .

Cellular Effects

In cellular contexts, N-(4-hydroxyphenyl)piperidine-1-carboxamide has been observed to exhibit antiviral activity against certain strains of coronavirus . This suggests that the compound may influence cell function by interacting with viral components and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(4-hydroxyphenyl)piperidine-1-carboxamide appears to exert its effects by inhibiting the activity of the wild-type DNA gyrase enzyme . This inhibition could lead to changes in gene expression and other molecular processes .

特性

IUPAC Name |

N-(4-hydroxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11-6-4-10(5-7-11)13-12(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-9H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMZTZPPJIZPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)

![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)